molecular formula C14H23NO6S B2755092 2-[(2-methylpropan-2-yl)oxycarbonyl]-8,8-dioxo-8λ6-thia-2-azaspiro[4.5]decane-4-carboxylic acid CAS No. 2174007-74-8

2-[(2-methylpropan-2-yl)oxycarbonyl]-8,8-dioxo-8λ6-thia-2-azaspiro[4.5]decane-4-carboxylic acid

Cat. No.: B2755092
CAS No.: 2174007-74-8
M. Wt: 333.4
InChI Key: MEPUTCPBJLZGRH-UHFFFAOYSA-N
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Description

2-[(2-methylpropan-2-yl)oxycarbonyl]-8,8-dioxo-8λ6-thia-2-azaspiro[45]decane-4-carboxylic acid is a complex organic compound with a unique spirocyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2-methylpropan-2-yl)oxycarbonyl]-8,8-dioxo-8λ6-thia-2-azaspiro[4.5]decane-4-carboxylic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the spirocyclic core: This step involves the cyclization of a suitable precursor to form the spirocyclic structure. The reaction conditions often require the use of strong acids or bases to facilitate the cyclization process.

    Introduction of functional groups: The introduction of the 2-methylpropan-2-yl group and the oxycarbonyl group is achieved through esterification reactions. These reactions typically require the use of reagents such as isobutyric anhydride and a suitable catalyst.

    Oxidation and sulfonation: The introduction of the dioxo and thia groups involves oxidation and sulfonation reactions. Common reagents for these steps include oxidizing agents like hydrogen peroxide and sulfonating agents like sulfur trioxide.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the use of green chemistry principles, such as solvent-free reactions and the use of renewable starting materials, can be explored to make the production process more sustainable.

Chemical Reactions Analysis

Types of Reactions

2-[(2-methylpropan-2-yl)oxycarbonyl]-8,8-dioxo-8λ6-thia-2-azaspiro[4.5]decane-4-carboxylic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be further oxidized to introduce additional oxygen-containing functional groups.

    Reduction: Reduction reactions can be used to modify the oxidation state of the sulfur and nitrogen atoms within the molecule.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines, alcohols, and thiols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions may produce thiols or amines.

Scientific Research Applications

2-[(2-methylpropan-2-yl)oxycarbonyl]-8,8-dioxo-8λ6-thia-2-azaspiro[4

    Chemistry: The compound’s unique structure makes it a valuable building block for the synthesis of more complex molecules.

    Biology: Its potential biological activity can be explored for the development of new pharmaceuticals or agrochemicals.

    Medicine: The compound may have therapeutic potential, particularly in the development of drugs targeting specific molecular pathways.

    Industry: Its chemical properties can be utilized in the development of new materials or catalysts for industrial processes.

Mechanism of Action

The mechanism by which 2-[(2-methylpropan-2-yl)oxycarbonyl]-8,8-dioxo-8λ6-thia-2-azaspiro[4.5]decane-4-carboxylic acid exerts its effects depends on its specific application. In biological systems, the compound may interact with specific molecular targets, such as enzymes or receptors, to modulate their activity. The pathways involved can include inhibition or activation of enzymatic reactions, binding to receptor sites, or altering cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(2-methylpropan-2-yl)oxycarbonyl]-8-oxa-2-azaspiro[4.5]decane-4-carboxylic acid
  • 8,8-dioxo-8λ6-thia-2-azaspiro[4.5]decane-4-carboxylic acid

Uniqueness

The uniqueness of 2-[(2-methylpropan-2-yl)oxycarbonyl]-8,8-dioxo-8λ6-thia-2-azaspiro[4.5]decane-4-carboxylic acid lies in its combination of functional groups and spirocyclic structure. This combination imparts unique chemical properties, such as reactivity and stability, which can be advantageous in various applications. Additionally, the presence of sulfur and nitrogen atoms within the spirocyclic framework can lead to interesting biological activities, making it a valuable compound for further research and development.

Properties

IUPAC Name

2-[(2-methylpropan-2-yl)oxycarbonyl]-8,8-dioxo-8λ6-thia-2-azaspiro[4.5]decane-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23NO6S/c1-13(2,3)21-12(18)15-8-10(11(16)17)14(9-15)4-6-22(19,20)7-5-14/h10H,4-9H2,1-3H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEPUTCPBJLZGRH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C2(C1)CCS(=O)(=O)CC2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23NO6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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